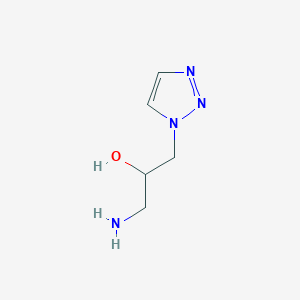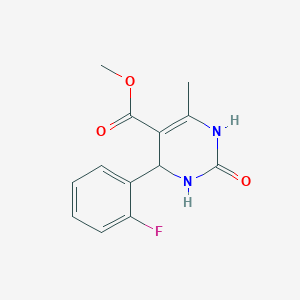![molecular formula C15H22N2O2S B2474104 3-ethyl-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea CAS No. 1797535-93-3](/img/structure/B2474104.png)
3-ethyl-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is a useful research compound. Its molecular formula is C15H22N2O2S and its molecular weight is 294.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Physical Properties
Anion Tuning of the Rheology, Morphology, and Gelation of a Low Molecular Weight Salt Hydrogelator discusses how different anions can influence the physical properties of hydrogels formed by certain urea compounds. This study reveals that the elasticity and morphology of these gels can be adjusted by the choice of anion, providing a method to fine-tune gel properties for various applications (Lloyd & Steed, 2011).
Antibacterial Applications
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety highlights the potential of certain urea derivatives as antibacterial agents. By synthesizing and testing various compounds, researchers identified several with significant antibacterial activities, pointing towards the development of new treatments for bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Catalysis and Synthesis Efficiency
One-pot Synthesis of Highly Functionalized Pyrano[2,3-c]pyrazole-4,4′-Diacetate and 6-oxo-pyrano[2,3-c]pyrazole Derivatives Catalyzed by Urea demonstrates how urea can act as an efficient catalyst in the synthesis of complex organic molecules. This research outlines a method that offers advantages such as good yield, simplicity, and eco-friendliness, indicating urea's utility in facilitating organic reactions (Li, Ruzi, Ablajan, & Ghalipt, 2017).
Anticancer Activity
1-Aryl-3-(2-chloroethyl) Ureas Synthesis and in Vitro Assay as Potential Anticancer Agents
explores the cytotoxic effects of certain urea derivatives against human adenocarcinoma cells. This study indicates the potential of these compounds in developing new anticancer therapies, with some derivatives showing comparable or superior activity to established treatments (Gaudreault et al., 1988).
Gelation Properties
Gelation of 1-ethyl-4-(isopropylidenehydrazino)-1H-pyrozolo(3,4-b)-pyridine-5-carboxylic Acid, Ethyl Ester, Hydrochloride by Aqueous Solutions of Urea☆ discusses the gelation properties of a specific urea derivative in aqueous solutions. The formation of thixotropic, heat-reversible gels and the interaction with proteins suggest applications in drug delivery systems and biomaterials (Kirschbaum & Wadke, 1976).
Eigenschaften
IUPAC Name |
1-ethyl-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-2-16-14(18)17-12-15(8-10-19-11-9-15)20-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSXFZCDJQLOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1(CCOCC1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2474022.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)


![1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2474031.png)

![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2474036.png)


![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2474039.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2474043.png)

